molecular formula C7H11I B12951426 3-Iodobicyclo[3.1.1]heptane

3-Iodobicyclo[3.1.1]heptane

Cat. No.: B12951426
M. Wt: 222.07 g/mol
InChI Key: QBBNHEZZPNGHKM-UHFFFAOYSA-N
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Description

3-Iodobicyclo[3.1.1]heptane is a synthetically valuable chemical reagent designed for the development of novel bioactive molecules. It features the bicyclo[3.1.1]heptane (BCH) scaffold, a saturated hydrocarbon structure that has been validated as a stable, three-dimensional bioisostere for the meta-substituted benzene ring . This strategic replacement of flat aromatic rings with rigid, sp3-rich scaffolds is a central paradigm in modern drug discovery, as it can significantly improve key physicochemical properties of lead compounds, including reduced lipophilicity, enhanced aqueous solubility, and improved metabolic stability . The iodine substituent at the bridgehead position serves as a highly functionalizable handle, enabling efficient cross-coupling reactions to introduce diverse structural motifs . Researchers can leverage this compound to synthesize patent-free analogues of existing drugs or to explore new chemical space in library development. Its primary research value lies in constructing advanced meta-substituted benzene mimetics for applications in pharmaceutical research, agrochemicals, and materials science. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

3-iodobicyclo[3.1.1]heptane

InChI

InChI=1S/C7H11I/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4H2

InChI Key

QBBNHEZZPNGHKM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CC(C2)I

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Iodobicyclo 3.1.1 Heptane and Its Reactants

Strain-Release Reactivity in Bicyclo[3.1.1]heptane Systems

The reactivity of bicyclo[3.1.1]heptane derivatives is significantly influenced by the inherent strain within their fused ring systems. This strain can be a driving force for a variety of chemical transformations, as the molecule seeks to adopt a more stable, lower-energy conformation. The concept of "strain release" has long been a subject of interest for chemists, as it can unlock unique reactivity and drive a wide range of synthetically valuable transformations. chemrxiv.org

Bicyclo[3.1.1]heptanes are part of a broader class of strained carbocycles that have garnered considerable attention for their potential to serve as building blocks in organic synthesis. chemrxiv.org The strain energy within these molecules makes them reactive towards various reagents and conditions, leading to the formation of diverse molecular architectures. chemrxiv.org For instance, bicyclo[1.1.0]butanes (BCBs), which are highly strained carbocycles with a strain energy of 66.3 kcal/mol, are known to be versatile building blocks for constructing bicyclic scaffolds. chemrxiv.org The reactivity of these systems is often harnessed in cycloaddition reactions to produce larger, more complex bicyclic structures, including bicyclo[3.1.1]heptanes. rsc.orgresearchgate.net

Influence of Cyclopropane (B1198618) Ring Strain on Reactivity

The presence of cyclopropane rings, or functionalities that can generate cyclopropane-like intermediates, can have a profound impact on the reactivity of bicyclo[3.1.1]heptane systems. The strain inherent in a cyclopropane ring is a well-established driver for C-C bond cleavage, generating reactive intermediates that can participate in further transformations. chemrxiv.orgresearchgate.net This principle is often exploited in synthetic chemistry to construct more complex molecular frameworks.

In the context of forming bicyclo[3.1.1]heptane derivatives, the strain of a cyclopropane ring can be utilized in cycloaddition reactions. For example, photocatalyzed homolytic ring-opening of carbonyl cyclopropanes can generate intermediates that react with bicyclo[1.1.0]butanes to yield bicyclo[3.1.1]heptanes. chemrxiv.org This approach provides a convergent route to these valuable bioisosteres from stable starting materials. chemrxiv.org The high redox potential of many carbonyl-substituted cyclopropanes often necessitates the use of strong reductants or photoredox catalysis to initiate the ring-opening. chemrxiv.orgresearchgate.net

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and their application to bicyclic systems like bicyclo[3.1.1]heptanes reveals important mechanistic details. The rigid framework of these molecules imposes stereochemical constraints that influence the course of these reactions.

Stereochemistry of Nucleophilic Substitutions on Bicyclo[3.1.1]heptanes

The stereochemical outcome of nucleophilic substitution reactions is a critical aspect of their mechanism. In general S N 1 reactions, the formation of a planar carbocation intermediate allows for nucleophilic attack from either face, often leading to a mixture of stereoisomers, a process sometimes described as racemization. masterorganicchemistry.comlibretexts.org However, the actual outcome can be more complex, with experimental data sometimes showing a preference for the inversion product due to the formation of ion pairs. libretexts.org

For bicyclic systems, the rigid structure can further influence the stereochemistry. The accessibility of the carbocation intermediate to the incoming nucleophile may not be equal from both sides, leading to a non-racemic mixture of products. The specific geometry of the bicyclo[3.1.1]heptane skeleton will dictate the preferred trajectory of nucleophilic attack.

S N 1 Reaction Mechanisms and Carbocation Intermediates in Halogenated Systems

The S N 1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism that is particularly relevant for halogenated bicyclo[3.1.1]heptanes, such as 3-iodobicyclo[3.1.1]heptane. This mechanism involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.compressbooks.pubsavemyexams.comchemistrysteps.com

The key steps of an S N 1 reaction are:

Nucleophilic Attack: The carbocation, which is a highly reactive electrophile, is then attacked by a nucleophile. pressbooks.pubchemistrysteps.com

Deprotonation (if necessary): If the nucleophile is neutral (like water or an alcohol), a final deprotonation step occurs to yield the neutral product. libretexts.orgchemistrysteps.com

The stability of the carbocation intermediate is a crucial factor in determining the rate of an S N 1 reaction. pressbooks.pub More substituted carbocations are more stable due to the positive inductive effect of alkyl groups, which helps to delocalize the positive charge. savemyexams.com Therefore, tertiary alkyl halides react faster than secondary, which are faster than primary in S N 1 reactions. masterorganicchemistry.comchemistrysteps.com The rate of an S N 1 reaction is dependent only on the concentration of the substrate (the alkyl halide) and is independent of the concentration of the nucleophile, hence the term "unimolecular". masterorganicchemistry.comlibretexts.orgsavemyexams.com

The carbocation intermediate in an S N 1 reaction has a trigonal planar geometry, with the central carbon being sp 2 hybridized and having an empty p orbital. libretexts.orgpressbooks.pub This planar structure allows the nucleophile to attack from either the front or the back side, which can lead to racemization if the starting material is chiral. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Resistance to Substitution by Carbon Nucleophiles in Specific Diiodo-BCHep Isomers

While nucleophilic substitution is a common reaction pathway, certain isomers of diiodo-bicyclo[3.1.1]heptane may exhibit resistance to substitution by carbon nucleophiles. This resistance can be attributed to a combination of steric hindrance and electronic effects. For instance, in the case of 1,3-diiodobicyclo[1.1.1]pentane, reactions with certain carbon nucleophiles like Grignard reagents and organolithium reagents lead to the formation of [1.1.1]propellane instead of the expected substitution product. sci-hub.se This suggests that an alternative reaction pathway, possibly involving elimination or a more complex mechanism, is favored over direct substitution.

A proposed mechanism for the varied reactivity of 1,3-diiodobicyclo[1.1.1]pentane involves the formation of a nucleophile-stabilized iodobicyclo[1.1.1]pentyl cation intermediate. sci-hub.se The fate of this intermediate then depends on the nature of the nucleophile. While nitrogen bases and sodium methoxide (B1231860) give normal substitution products, stronger carbon nucleophiles promote the formation of propellane. sci-hub.se This highlights the nuanced interplay between the substrate, the nucleophile, and the reaction conditions in determining the outcome of the reaction.

Radical-Mediated Transformations

Radical reactions offer an alternative pathway for the functionalization of bicyclo[3.1.1]heptane systems. These reactions involve intermediates with unpaired electrons and can be initiated by light, heat, or radical initiators.

The synthesis of bicyclo[3.1.1]heptanes can be achieved through radical cycloaddition reactions. For example, a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones provides a route to substituted bicyclo[3.1.1]heptane derivatives. nih.gov This reaction is catalyzed by a combination of a tetraalkoxydiboron compound and a pyridine (B92270) derivative. nih.gov

Furthermore, radical modifications of the 3-oxabicyclo[3.1.1]heptane core at the bridgehead position have been demonstrated. nih.gov For instance, the oxidation of a bridgehead alcohol can lead to the corresponding carboxylic acid. nih.gov The development of indolo-bicyclo[3.1.1]heptane as a potential carbazole (B46965) isostere has been achieved through the Fukuyama radical indolization reaction of bicyclo[1.1.0]butanes with 2-alkenylarylisocyanides. chemrxiv.orgresearchgate.net This reaction provides an efficient method to construct a tricyclic system in a single step. chemrxiv.orgresearchgate.net

The reaction of [3.1.1]propellane with alkyl iodides under photochemical conditions can produce 3-iodobicyclo[3.1.1]heptanes. nih.gov This reaction is clean and, in many cases, does not require purification of the product. nih.gov The use of triethylborane (B153662) as a radical initiator has also been shown to be effective in the addition of alkyl halides to [1.1.1]propellane, offering a method with good functional group compatibility. acs.org

Generation and Reactivity of Radical Cations

The generation of radical cations from bicyclic compounds, including derivatives of bicyclo[3.1.1]heptane, is a key step in various synthetic transformations. These reactive intermediates can be formed through several methods, such as photoinduced electron transfer (PET), electrochemical oxidation, or chemical oxidation. princeton.edu In the context of bicyclo[3.1.1]heptane systems, radical cations are implicated in cycloaddition reactions. For instance, photoinduced [3σ + 2σ] cycloadditions between bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs) are used to construct the bicyclo[3.1.1]heptane core. smolecule.com In this process, a photocatalyst, such as Ir[dF(CF3)ppy]2(dtbpy)PF6, oxidizes the CPA to a radical cation, which then undergoes β-scission to generate a distonic radical. smolecule.com This intermediate then reacts with the BCB to form the bicyclo[3.1.1]heptane skeleton.

The reactivity of these radical cations is characterized by their ability to participate in various subsequent reactions, including bond cleavage, rearrangement, and addition to unsaturated systems. princeton.edu The specific reaction pathway is influenced by the structure of the radical cation and the reaction conditions.

Role of Single-Electron Transfer Processes

Single-electron transfer (SET) is a fundamental process that initiates a wide array of chemical transformations by producing radical species. nih.govsigmaaldrich.com In the chemistry of bicyclo[3.1.1]heptane and its precursors, SET plays a crucial role in initiating radical reactions. For example, the functionalization of [3.1.1]propellane to form iodinated bicyclo[3.1.1]heptane intermediates can be achieved through a photocatalyzed atom transfer radical addition (ATRA) reaction. smolecule.comresearchgate.netresearchgate.net This process is initiated by the light-induced generation of a halogen radical from an iodo-source, which then adds to the propellane, leading to ring-opening and the formation of a bicyclo[3.1.1]heptyl radical. This radical then abstracts an iodine atom to yield the this compound product.

SET processes are also central to the Fukuyama radical indolization reaction, where bicyclo[1.1.0]butanes (BCBs) are used as radical precursors. chemrxiv.orgchemrxiv.orgresearchgate.netsciprofiles.comresearchgate.net In this reaction, a photocatalyst facilitates the SET from the BCB to an excited state, generating a radical cation that subsequently rearranges to a bicyclo[3.1.1]heptyl radical. This radical then participates in the indolization cascade. The efficiency and outcome of these SET-initiated reactions are highly dependent on the redox potentials of the involved species and the reaction conditions. sigmaaldrich.comd-nb.info

Evidence from Radical Scavenger Studies (e.g., TEMPO)

The involvement of radical intermediates in the reactions of bicyclo[3.1.1]heptane derivatives is often confirmed through the use of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). These stable radicals can trap transient radical species, forming adducts that can be detected and characterized, thereby providing evidence for a radical-mediated mechanism. nih.gov For instance, in reactions where the formation of a bicyclo[3.1.1]heptyl radical is proposed, the addition of TEMPO would lead to the formation of a TEMPO-adduct of the bicyclo[3.1.1]heptane system. The observation of such an adduct would strongly support the presence of the radical intermediate. While direct studies on this compound with TEMPO are not detailed in the provided context, the principle is a standard method for investigating radical reaction mechanisms.

Fukuyama Radical Indolization involving Bicyclo[1.1.0]butanes as Radical Precursors/Terminators

A novel and efficient strategy for the synthesis of complex polycyclic scaffolds containing the bicyclo[3.1.1]heptane moiety is the Fukuyama radical indolization. chemrxiv.orgchemrxiv.orgresearchgate.netsciprofiles.comresearchgate.netthieme-connect.com This reaction utilizes bicyclo[1.1.0]butanes (BCBs) as precursors to generate bicyclo[3.1.1]heptyl radicals. chemrxiv.orgchemrxiv.orgresearchgate.netsciprofiles.comresearchgate.net The high strain energy of BCBs (approximately 64 kcal/mol) makes them excellent radical precursors. chemrxiv.org

In a typical reaction, the BCB is activated via a single-electron transfer process, often facilitated by a photocatalyst, to form a radical intermediate. chemrxiv.org This radical then adds to a 2-alkenylarylisocyanide. chemrxiv.orgchemrxiv.orgresearchgate.netsciprofiles.comresearchgate.net The resulting imidoyl radical undergoes a 5-exo-trig cyclization onto the alkene, forming a new C(sp3) radical. chemrxiv.org Subsequent radical recombination or another termination step completes the formation of the indolo-bicyclo[3.1.1]heptane product, a valuable scaffold in medicinal chemistry. chemrxiv.orgchemrxiv.orgresearchgate.netsciprofiles.comresearchgate.netthieme-connect.com This methodology represents a powerful approach to construct tricyclic systems in a single step, showcasing the utility of strained ring systems in complex molecule synthesis. chemrxiv.orgchemrxiv.orgresearchgate.netsciprofiles.comresearchgate.net

Organometallic Reactivity and Cross-Coupling Reactions

Kumada Coupling with Aryl Grignard Reagents for Elaboration of BCHep Iodides

The functionalization of bicyclo[3.1.1]heptane (BCHep) iodides can be effectively achieved through iron-catalyzed Kumada cross-coupling reactions. smolecule.comresearchgate.netresearchgate.net This method allows for the introduction of aryl and heteroaryl substituents at the bridgehead position of the bicyclo[3.1.1]heptane core. The reaction involves the coupling of a BCHep iodide with an aryl Grignard reagent in the presence of an iron catalyst, such as Fe(acac)3, often with an additive like TMEDA. acs.org

This transformation is significant as it represents a mild and efficient method for C(sp3)–C(sp2) bond formation on a sterically hindered tertiary carbon center. acs.orgnih.gov The reaction exhibits good functional group tolerance and can be performed on a gram scale, making it a practical tool for the synthesis of complex molecules for medicinal chemistry applications. researchgate.netresearchgate.netnih.gov For example, this methodology has been applied to the synthesis of bicyclo[1.1.1]pentane (BCP) drug analogues, demonstrating its potential in drug discovery. acs.orgnih.gov

Catalyst SystemGrignard ReagentBCHep IodideProductYield
Fe(acac)3/TMEDA(4-methoxyphenyl)magnesium bromide1-iodo-bicyclo[3.1.1]heptane1-(4-methoxyphenyl)bicyclo[3.1.1]heptaneGood
Fe(acac)3/TMEDA(pyridin-2-yl)magnesium bromide1-iodo-bicyclo[3.1.1]heptane1-(pyridin-2-yl)bicyclo[3.1.1]heptaneGood

This table represents typical reactants and products in an iron-catalyzed Kumada coupling of BCHep iodides, with expected "Good" yields as specific numerical data was not available in the provided search results.

Analogous Reactivity with Bicyclo[1.1.0]butane Organometallics

Bicyclo[1.1.0]butanes (BCBs) can also be converted into organometallic reagents, which then participate in cross-coupling reactions. nih.govacs.org The high p-character of the interbridgehead C–C bond in BCBs allows for their reaction with organolithium reagents to form bicyclo[1.1.0]butyl lithium species. researchgate.net These organolithium reagents can then be transmetalated to other metals, such as zinc, to form organozinc reagents. nih.govacs.org

These BCB organometallics can undergo palladium-catalyzed cross-coupling reactions, such as Negishi coupling, with a variety of electrophiles, including aryl and alkenyl iodides. nih.govacs.org This approach provides a pathway to functionalized BCBs at the bridge position, which are valuable intermediates for the synthesis of more complex strained ring systems and bioisosteres. nih.govacs.orgacs.orgrsc.org The reactivity of these organometallics is influenced by the directing group on the BCB and the specific reaction conditions, including the choice of ligand and metal catalyst. nih.govacs.org

Organometallic ReagentElectrophileCatalyst SystemProductYield
Bicyclo[1.1.0]butylzinc chloride4-iodotoluenePd(dba)2/CyJPhos1-(p-tolyl)bicyclo[1.1.0]butane48% nih.gov
Bicyclo[1.1.0]butylzinc chloride2-iodopyridinePd(dba)2/PPh31-(pyridin-2-yl)bicyclo[1.1.0]butane50-84% nih.govacs.org
Bicyclo[1.1.0]butylzinc chloride(E)-1-iodo-2-phenylethenePd(dba)2/PPh31-((E)-2-phenylvinyl)bicyclo[1.1.0]butane64% nih.govacs.org

Redox Pathways in Bicyclo[3.1.1]heptane Chemistry

The chemistry of bicyclo[3.1.1]heptanes is significantly influenced by redox processes, particularly those involving radical intermediates. These pathways are crucial for both the synthesis and functionalization of the bicyclic system. The generation of the bicyclo[3.1.1]heptane core often proceeds through the ring-opening of [3.1.1]propellane, a reaction that can be initiated by radical species.

Photoredox catalysis has emerged as a powerful tool in this context. The use of photocatalysts, such as iridium complexes (e.g., fac-Ir(ppy)₃), allows for the generation of radicals from various precursors under mild conditions. acs.orgnih.gov These radicals can then add to the strained central bond of [3.1.1]propellane to afford functionalized bicyclo[3.1.1]heptanes. For instance, the reaction of [3.1.1]-propellane with alkyl iodides can be initiated by light, without the need for catalysts or additives, to produce 3-iodobicyclo[3.1.1]heptanes. nih.gov

The iodine substituent in this compound is itself susceptible to redox-mediated transformations. While specific studies on this compound are limited, analogies can be drawn from the closely related bicyclo[1.1.1]pentane (BCP) system. For example, iodo-BCPs can participate in photoredox-catalyzed Giese reactions, where the iodo group is converted into a carbon-centered radical that can then add to electron-deficient olefins. acs.org This suggests that this compound could similarly serve as a precursor to the bicyclo[3.1.1]heptyl radical, enabling a range of carbon-carbon bond-forming reactions.

The formation of bicyclo[3.1.1]heptane derivatives can also be achieved through radical cycloadditions involving bicyclo[1.1.0]butanes (BCBs). chemrxiv.orgnih.gov These reactions often proceed via single-electron transfer (SET) mechanisms, where an electron is transferred to or from the BCB to initiate ring-opening and subsequent radical cascade reactions. The stability of the radical intermediates and the nature of the trapping agent are critical in determining the outcome of these transformations.

The table below summarizes some of the key reactants and conditions involved in the redox-mediated synthesis and functionalization of bicyclo[3.1.1]heptane systems.

Reactant 1Reactant 2ConditionsProduct TypeKey Mechanistic Feature
[3.1.1]PropellaneAlkyl IodideLight (365 nm)This compoundRadical addition
Bicyclo[1.1.0]butane2-Alkenylarylisocyanide-Indolo-bicyclo[3.1.1]heptaneRadical indolization
Bicyclo[1.1.0]butaneCyclopropyl KetoneB₂pin₂ / LightSubstituted bicyclo[3.1.1]heptane[2σ + 2σ] radical cycloaddition

Solvent-Dependent Reaction Divergence in Related Bicyclic Systems

The choice of solvent can have a profound impact on the course of chemical reactions, influencing reaction rates, selectivities, and even diverting the reaction down entirely different mechanistic pathways. This is particularly true for reactions involving polar or charged intermediates, as well as for radical processes where solvent polarity can affect the stability of radical ions.

A notable example of solvent-dependent reaction divergence is observed in the light-promoted cyclization of bicyclo[1.1.0]butanes. In these reactions, subtle changes in the solvent composition can lead to the formation of two distinct product classes: oxygen-containing bicyclo[3.1.1]heptanes or highly functionalized cyclobutanes. Specifically, a 1:1 mixture of acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (CH₂Cl₂) favors a 1,3-cyclization pathway to yield the oxa-bicyclic heptane (B126788) products. In contrast, using CH₂Cl₂ with a five-fold excess of MeCN promotes a highly diastereoselective 1,2-cyclization to afford multi-functionalized cyclobutanes. This divergence is attributed to the favored and rapid conversion of the bicyclo[1.1.0]butane to a cyclobutene (B1205218) intermediate in the latter solvent system.

While specific studies on the solvent-dependent reactions of this compound are not extensively documented, the principles of solvent effects on related systems provide valuable insights. For instance, in radical reactions, the solvent can influence the behavior of radical ions and the efficiency of electron transfer processes. In some cases, the solvent can even participate in the reaction mechanism, as has been proposed for certain single-electron transfer reactions where the solvent is involved in the formation of the reactive radical anion.

The table below illustrates the effect of solvent on the outcome of bicyclo[1.1.0]butane cyclizations.

ReactantsSolvent SystemMajor Product TypeReaction Pathway
Bicyclo[1.1.0]butane derivative1:1 MeCN/CH₂Cl₂Oxa-bicyclo[3.1.1]heptane1,3-Cyclization
Bicyclo[1.1.0]butane derivativeMeCN (5 equiv) in CH₂Cl₂Multi-functionalized cyclobutane (B1203170)1,2-Cyclization

Regio- and Stereoselectivity in Halogenation Processes

The precise control of regio- and stereoselectivity is a cornerstone of modern synthetic chemistry, and this is particularly critical in the synthesis of complex three-dimensional molecules like this compound. The spatial arrangement of substituents on the bicyclic core can significantly impact the biological activity and physicochemical properties of the molecule.

While the direct halogenation of the bicyclo[3.1.1]heptane skeleton at the C3 position is less common, the stereochemistry of the iodo-substituent is established during the synthesis of the bicyclic system itself. For example, in the light-initiated reaction of [3.1.1]-propellane with alkyl iodides, the stereochemistry of the resulting this compound is determined by the trajectory of the radical addition to the propellane.

Further functionalization of the bicyclo[3.1.1]heptane core must also consider the existing stereochemistry. Subsequent reactions will be influenced by the steric hindrance and electronic effects of the substituents already present on the ring system, dictating the regio- and stereoselectivity of these transformations.

Stereochemical and Conformational Analysis of 3 Iodobicyclo 3.1.1 Heptane

Stereoisomerism in Bicyclo[3.1.1]heptane Frameworks

The rigid, bridged structure of the bicyclo[3.1.1]heptane system gives rise to specific forms of stereoisomerism. When a substituent is introduced at a non-bridgehead position, such as C3, it can exist in one of two diastereomeric forms: endo or exo. The endo position is directed towards the larger six-membered ring, while the exo position points away from it.

In the case of 3-iodobicyclo[3.1.1]heptane, two principal stereoisomers are possible:

endo-3-Iodobicyclo[3.1.1]heptane: The iodine atom is oriented towards the interior of the bicyclic system.

exo-3-Iodobicyclo[3.1.1]heptane: The iodine atom is directed away from the bicyclic system.

These two diastereomers are not interconvertible through bond rotation and possess distinct physical and chemical properties. The relative stability of the endo and exo isomers is governed by steric interactions between the substituent and the rest of the bicyclic framework. Generally, the exo isomer is sterically favored for bulky substituents to minimize non-bonded interactions.

Conformational Preferences and Dynamics of the Bicyclo[3.1.1]heptane Core

The bicyclo[3.1.1]heptane core is composed of a cyclohexane (B81311) ring fused to a cyclobutane (B1203170) ring. The cyclohexane ring in the parent hydrocarbon adopts a flattened chair-like conformation. However, the fusion to the four-membered ring introduces significant strain, leading to a puckered conformation for the cyclobutane ring. This puckering is a key feature of the bicyclo[3.1.1]heptane system. The molecule can be visualized as being similar to norbornane in its low-energy conformation. jussieu.fr

The introduction of a substituent at the 3-position can influence the conformational equilibrium of the bicyclic system. The substituent can occupy either an axial or an equatorial position relative to the six-membered ring. In monosubstituted cyclohexanes, there is a strong preference for the substituent to occupy the equatorial position to avoid 1,3-diaxial interactions. A similar preference is expected in the bicyclo[3.1.1]heptane system, suggesting that the conformer with the iodine atom in an equatorial-like position would be more stable.

Table 1: Conformational Isomers of this compound

Isomer Substituent Position Predicted Relative Stability Key Steric Interactions
exo Equatorial-like More Stable Minimized interactions with the bicyclic framework.

Influence of Iodine Substitution on Molecular Geometry and Electronic Structure

The substitution of a hydrogen atom with a large and electronegative iodine atom at the 3-position significantly impacts the molecular geometry and electronic structure of the bicyclo[3.1.1]heptane framework.

Geometric Effects:

Bond Lengths: The C-I bond length will be significantly longer than a C-H bond. The presence of the bulky iodine atom can also lead to minor adjustments in adjacent C-C bond lengths and bond angles to alleviate steric strain. The substitution by electronegative atoms can often lead to a shortening of neighboring bonds.

Bond Angles: The C-C-C bond angles within the cyclobutane ring are inherently strained from the ideal tetrahedral angle. The presence of a substituent can further influence the degree of puckering in the cyclobutane ring. The puckering angle in unsubstituted cyclobutane is around 26-29.59 degrees. nih.gov

Electronic Effects:

Inductive Effect: Iodine is more electronegative than carbon, leading to a polarization of the C-I bond, with a partial positive charge on the carbon atom and a partial negative charge on the iodine atom. This inductive effect can influence the reactivity of the molecule.

Polarizability: The large electron cloud of the iodine atom makes it highly polarizable. This can lead to significant van der Waals interactions with neighboring atoms.

X-ray Crystallographic Studies of Iodo-Bicyclo[3.1.1]heptane Derivatives

X-ray diffraction studies are instrumental in definitively determining the solid-state conformation, including the precise bond lengths, bond angles, and torsional angles of the molecule. Such data would unequivocally establish the endo or exo configuration and the axial or equatorial preference of the iodine substituent in the crystalline state.

Table 2: Representative Crystallographic Data for a Related Bicyclo[3.1.1]heptane Derivative

Parameter Value Reference Compound
C-I Bond Length ~2.14 Å 6,7-di-iodobicyclo[3.1.1]heptane
C-C-C Angle (cyclobutane) ~88-90° General Bicyclo[3.1.1]heptane derivatives

Note: The data in this table is based on a related di-iodo derivative and general bicyclo[3.1.1]heptane systems and serves as an illustrative example.

Spectroscopic Characterization for Stereochemical Assignment (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the differentiation between the endo and exo isomers.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons, particularly the proton at C3 (geminal to the iodine), are highly sensitive to the stereochemistry.

Chemical Shift: The chemical shift of the C3 proton will be influenced by the electronegativity of the iodine atom and its spatial orientation. In general, the proton in the endo position is expected to be more shielded (appear at a lower chemical shift) compared to the exo proton due to anisotropic effects from the C-C single bonds of the bicyclic system.

Coupling Constants: The vicinal coupling constants (³J) between the C3 proton and the adjacent protons on C2 and C4 are dependent on the dihedral angle between them, as described by the Karplus equation. The magnitude of these coupling constants can be used to distinguish between the endo and exo isomers, as they will exhibit different dihedral angles.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the bicyclo[3.1.1]heptane framework are also indicative of the stereochemistry.

C3 Chemical Shift: The carbon atom directly bonded to the iodine (C3) will experience a significant downfield shift due to the electronegativity of the iodine.

Gamma-gauche Effect: In the endo isomer, where the iodine atom is in an axial-like position, a shielding effect (upfield shift) is expected for the carbons at the C5 and C7 positions due to the gamma-gauche effect. This effect is a hallmark of axial substituents in six-membered rings and can be a key diagnostic feature for assigning the endo stereochemistry.

Table 3: Predicted NMR Spectroscopic Features for Stereochemical Assignment of this compound

Spectroscopic Parameter exo-Isomer (Equatorial-like Iodine) endo-Isomer (Axial-like Iodine)
¹H NMR
Chemical Shift of H3 More deshielded (downfield) More shielded (upfield)
³J(H3, H2/H4) Different values based on dihedral angles Different values based on dihedral angles
¹³C NMR

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 3-Iodobicyclo[3.1.1]heptane and the energetic factors that influence its chemical transformations.

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions involving complex organic molecules. For bicyclo[3.1.1]heptane derivatives, DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify the most probable pathways. These calculations can reveal the stepwise processes in reactions such as nucleophilic substitutions or cycloadditions. For instance, in the context of related bicyclic systems, DFT has been employed to unravel the mechanisms of gold-catalyzed cycloisomerizations and copper-catalyzed tandem arylation-cyclization reactions. rsc.orgbeilstein-journals.org Such computational approaches can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism and can characterize the nature of any intermediates.

In a broader context, DFT calculations have been pivotal in understanding the reactivity of the bicyclo[1.1.0]butane core, which can be a precursor to bicyclo[3.1.1]heptane systems. researchgate.net These studies often reveal intricate details of reaction pathways, including stepwise nucleophilic ring-opening and recyclization events. researchgate.net

The bicyclo[3.1.1]heptane framework is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. Computational methods are essential for quantifying this strain energy. The introduction of a bulky substituent like iodine at the 3-position is expected to further influence the strain within the molecule.

Mechanistic Probing through Computational Models

Computational models offer a virtual laboratory to probe the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental techniques alone.

A key strength of computational chemistry is its ability to identify and characterize the structures and energies of transient species such as transition states and reaction intermediates. For reactions involving this compound, computational models can predict the geometry of the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and thus the rate of the reaction.

For example, in copper-catalyzed reactions, DFT calculations have been used to determine the activation free energy barriers for different reaction pathways, thereby identifying the rate-determining step. beilstein-journals.org Similarly, for gold-catalyzed reactions, the energy barriers for the formation of key intermediates like allyl-gold and alkyl-gold species have been computationally determined. rsc.org These models provide a molecular-level picture of the reaction as it progresses from reactants to products.

Table 1: Representative Calculated Activation Energies in Related Bicyclic Systems

Reaction TypeCatalystComputational MethodCalculated Activation Energy (kcal/mol)Reference
CycloisomerizationAu(I)DFT24.1 rsc.org
Ring FormationCopperDFT22.6 beilstein-journals.org

This table presents data from related bicyclic systems to illustrate the application of computational methods in determining activation energies.

Many chemical reactions can potentially yield multiple products. Computational studies are invaluable for understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. By comparing the activation energies of the different pathways leading to the various possible products, chemists can predict which product will be favored under a given set of conditions.

For instance, DFT calculations have been successfully used to rationalize the high regioselectivity observed in the synthesis of certain bicyclo[1.1.1]pentane derivatives. acs.org In the context of this compound, computational models could be used to predict, for example, whether a nucleophile would preferentially attack at a specific carbon atom or to explain the stereochemical outcome of a reaction. These predictive capabilities are crucial for the rational design of synthetic routes to complex molecules.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods provide a detailed picture of how electrons are distributed within this compound. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's nucleophilic and electrophilic character.

The presence of the electronegative iodine atom will significantly influence the electronic landscape of the bicyclo[3.1.1]heptane framework, creating localized regions of positive and negative electrostatic potential. This, in turn, will direct how the molecule interacts with other reagents. While specific electronic structure data for this compound is not detailed in the provided search results, the methodologies for such analyses are standard in computational chemistry. Such studies would be crucial for a comprehensive understanding of the chemical behavior of this compound.

Molecular Dynamics Simulations in Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system, providing detailed information on conformational dynamics and thermodynamic properties. researchgate.net

For a molecule like this compound, MD simulations can explore its conformational landscape. Although the bicyclic framework is rigid, it possesses vibrational modes and can undergo subtle conformational changes. MD simulations can characterize these motions and identify the most stable conformations in various environments (e.g., in a vacuum, in solution). mdpi.com The process begins with an initial structure, often obtained from experimental data or quantum mechanical calculations, which is then placed in a simulated environment (like a box of water molecules). mdpi.com The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), tracing the trajectory of each atom. researchgate.netconicet.gov.ar

Analysis of these trajectories can provide root-mean-square deviation (RMSD) values to assess structural stability and fluctuations over time. plos.org This approach is invaluable in drug discovery for understanding how a ligand (like a bicyclo[3.1.1]heptane derivative) might adapt its conformation upon binding to a biological target. nih.gov

Bioisosteric Mimicry Validation via Computational Analysis

The bicyclo[3.1.1]heptane (BCHep) scaffold has been proposed as a three-dimensional, saturated bioisostere for meta-substituted benzene (B151609) rings. domainex.co.uknih.gov Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. acs.org Computational analysis plays a vital role in validating this mimicry before undertaking extensive synthetic efforts.

Computational studies compare the key geometric and electronic properties of the BCHep core with those of a meta-substituted benzene ring. The primary parameters of interest are the distances and angles between the substituent exit vectors.

Table 1: Comparison of Geometric Parameters

Scaffold Distance (r) between exit vectors (Å) Distance (d) to center (Å) Angle (φ) between exit vectors (°)
meta-Benzene ~4.99 ~2.50 ~120
Bicyclo[3.1.1]heptane ~4.79 ~2.55 ~116-122

Data compiled from computational and crystallographic studies. nih.gov

As the data indicates, the geometric arrangement of substituents on the bridgehead positions (C1 and C5) of the bicyclo[3.1.1]heptane scaffold closely resembles that of a 1,3-disubstituted (meta) benzene ring. nih.gov Computational modeling can also be used to compare molecular volumes and electrostatic potential surfaces. For example, the calculated molecular volume of bicyclo[3.1.1]heptane (109 ų) is larger than that of benzene (84 ų), but introducing a heteroatom, as in 3-oxabicyclo[3.1.1]heptane (101 ų), can make the volume more comparable. nih.gov

Furthermore, computational analysis helps predict how replacing a benzene ring with a BCHep scaffold will affect physicochemical properties. This substitution increases the fraction of sp³-hybridized carbons (Fsp³), which often leads to improved solubility and metabolic stability. domainex.co.uk Such computational validation has supported the synthesis of BCHep-containing drug analogues, demonstrating their potential to enhance pharmacokinetic profiles. domainex.co.ukresearchgate.net

Applications of 3 Iodobicyclo 3.1.1 Heptane in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

3-Iodobicyclo[3.1.1]heptane serves as a pivotal intermediate in the construction of a wide array of complex organic molecules. Its strained bicyclic framework and the presence of a readily displaceable iodide group allow for a variety of chemical transformations, enabling the introduction of diverse functional groups and the formation of intricate molecular skeletons.

Precursor to Diversely Functionalized Bicyclo[3.1.1]heptanes

The strategic importance of this compound lies in its capacity to act as a precursor to a multitude of functionalized bicyclo[3.1.1]heptane derivatives. The carbon-iodine bond is amenable to a range of coupling reactions and nucleophilic substitutions, providing a gateway to molecules with tailored properties. Research has demonstrated that 3-iodobicyclo[3.1.1]heptanes can be synthesized from [3.1.1]propellane through photocatalyzed-atom transfer radical addition reactions. springernature.comnih.gov These iodo-derivatives can then be further elaborated. For instance, iron-catalyzed Kumada coupling with aryl Grignard reagents allows for the introduction of various aryl groups. springernature.comnih.gov This versatility makes this compound a cornerstone in the synthesis of novel compounds with potential applications in materials science and pharmaceuticals. The ability to readily diversify the bicyclo[3.1.1]heptane core is essential for exploring structure-activity relationships in drug discovery programs. nih.gov

Construction of Tricyclic Systems (e.g., Indolo-bicyclo[3.1.1]heptanes)

Beyond its use in functionalizing the bicyclo[3.1.1]heptane scaffold, this compound and related precursors are instrumental in the construction of more complex, multi-cyclic systems. A notable example is the synthesis of indolo-bicyclo[3.1.1]heptanes. chemrxiv.orgchemrxiv.orgresearchgate.net These tricyclic structures are considered potential bioisosteres of carbazole (B46965), a privileged scaffold in medicinal chemistry. chemrxiv.orgchemrxiv.orgresearchgate.net The synthesis of these complex architectures can be achieved through innovative strategies such as the Fukuyama radical indolization reaction, where bicyclo[1.1.0]butanes (precursors to the bicyclo[3.1.1]heptane system) act as radical precursors and terminators. chemrxiv.orgchemrxiv.orgresearchgate.net This approach allows for the efficient, single-step construction of the tricyclic system. chemrxiv.orgchemrxiv.orgresearchgate.net The development of such synthetic routes opens up new avenues for creating novel, three-dimensional molecules with potential biological activity.

Development of Bicyclo[3.1.1]heptane Scaffolds as Bioisosteres

In medicinal chemistry, the concept of bioisosterism, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the biological activity or to modify its pharmacokinetic profile, is a cornerstone of drug design. The bicyclo[3.1.1]heptane scaffold has emerged as a promising bioisostere for aromatic rings, offering a three-dimensional alternative to flat, planar structures.

Mimicry of meta-Substituted Arenes

One of the most significant applications of the bicyclo[3.1.1]heptane scaffold is as a bioisosteric replacement for meta-substituted arenes. acs.orgchemrxiv.orgresearchgate.net The geometry of the bridgehead substituents in bicyclo[3.1.1]heptanes precisely mimics the 120° bond angle of a meta-substituted benzene (B151609) ring. springernature.comnih.govresearchgate.net This structural analogy allows for the replacement of planar aromatic rings in drug candidates with a saturated, three-dimensional scaffold, which can lead to improved physicochemical properties such as solubility and metabolic stability. chemrxiv.orgresearchgate.netchemrxiv.org The development of synthetic routes to bicyclo[3.1.1]heptanes, often proceeding through iodo-intermediates, has been crucial for validating this scaffold as a true bioisostere for meta-substituted arenes. acs.orgchemrxiv.org

Comparison with other Bioisosteric Scaffolds (e.g., Bicyclo[1.1.1]pentanes, Bicyclo[2.1.1]hexanes)

The bicyclo[3.1.1]heptane scaffold is part of a larger family of bicyclic hydrocarbons that are used as bioisosteres. A comparison with other prominent members of this family, such as bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.1.1]hexanes, highlights the unique geometric properties of each. BCPs are well-established as bioisosteres for para-substituted arenes, as their bridgehead substituents have a 180° exit vector. springernature.comacs.org Bicyclo[2.1.1]hexanes, on the other hand, have been proposed as mimics for ortho-substituted benzenes. nih.govrsc.org The table below provides a comparative overview of the key geometric parameters of these scaffolds in relation to substituted benzene rings.

ScaffoldMimicked Arene SubstitutionApproximate Substituent Exit Vector Angle
Bicyclo[1.1.1]pentanepara180°
Bicyclo[2.1.1]hexaneortho~60-65°
Bicyclo[3.1.1]heptane meta~120°

This diversity of bicyclic scaffolds provides medicinal chemists with a valuable toolkit for fine-tuning the spatial arrangement of functional groups in a drug molecule, allowing for a more precise mimicry of the desired aromatic substitution pattern.

Design of Bioisosteric Derivatives with Modified Molecular Properties

The replacement of a planar arene with a bicyclo[3.1.1]heptane scaffold can significantly alter the molecular properties of a compound. This "escape from flatland" is a well-recognized strategy to improve the drug-like characteristics of a molecule. chemrxiv.org The introduction of the three-dimensional bicyclo[3.1.1]heptane core can lead to an increase in the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter often associated with improved clinical success rates. chemrxiv.org Furthermore, the rigid nature of the bicyclo[3.1.1]heptane scaffold can lead to enhanced target-binding affinity and specificity. chemrxiv.org The synthesis of aza-bicyclo[3.1.1]heptanes, where a carbon atom in the bridge is replaced by a nitrogen atom, further expands the possibilities for creating bioisosteres with tailored properties, such as improved solubility and metabolic stability. nih.govnih.gov For instance, the replacement of a pyridine (B92270) ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in its physicochemical properties. nih.gov

Utility in Drug Discovery and Development (Focus on Scaffold Utility)

The unique conformational constraints of the bicyclo[3.1.1]heptane system, readily accessible through intermediates like this compound, offer medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic compounds. This leads to molecules with enhanced solubility, metabolic stability, and novel intellectual property profiles.

Synthesis of Sp3-Rich Molecular Frameworks

The incorporation of three-dimensional, sp3-rich scaffolds is a leading strategy in contemporary drug design to improve the pharmaceutical properties of drug candidates. This compound is a key precursor for generating such frameworks. The carbon-iodine bond provides a reactive handle for a variety of coupling reactions, enabling the attachment of diverse substituents and the construction of complex molecular architectures.

A pivotal method for the synthesis of this compound derivatives involves the radical-based ring-opening of [3.1.1]propellane. nih.govdomainex.co.uk This approach allows for the introduction of an iodine atom at the bridgehead position, which can then be further elaborated. For instance, photocatalyzed atom transfer radical addition (ATRA) reactions with various alkyl iodides and [3.1.1]propellane produce a range of functionalized 3-iodobicyclo[3.1.1]heptanes in good yields. domainex.co.uk

EntryAlkyl IodideProductYield (%)
1Iodoacetamide3-Iodo-bicyclo[3.1.1]heptan-1-ylacetamide75
2Ethyl iodoacetateEthyl 2-(3-iodobicyclo[3.1.1]heptan-1-yl)acetate80
3N-Boc-glycine methyl ester iodideMethyl N-(tert-butoxycarbonyl)-N-((3-iodobicyclo[3.1.1]heptan-1-yl)methyl)glycinate65

Table 1: Examples of Sp3-rich this compound frameworks synthesized via photocatalyzed ATRA reactions of [3.1.1]propellane with alkyl iodides.

These iodinated intermediates are then poised for further diversification, serving as foundational building blocks for more complex, sp3-rich structures.

Contribution to Novel Building Blocks for Medicinal Chemistry

The true value of this compound lies in its capacity to be transformed into a multitude of novel building blocks for medicinal chemistry. The iodide can be readily converted into other functional groups, or it can participate in cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

For example, the iodide can be transformed into an organolithium species, which can then be quenched with various electrophiles. domainex.co.uk Additionally, iron-catalyzed Kumada coupling reactions with Grignard reagents allow for the introduction of aryl and heteroaryl groups. domainex.co.uk This versatility enables the creation of a library of bicyclo[3.1.1]heptane derivatives with tailored properties for specific biological targets.

The conversion of bicyclo[1.1.1]pentan-1-amine to polysubstituted bicyclo[3.1.1]heptan-1-amines through imine photochemistry further highlights the accessibility of complex, sp3-rich primary amine building blocks. chemrxiv.org These amines are valuable for introducing basic centers into drug candidates, which can be crucial for target engagement and pharmacokinetic profiles.

Development of Functionalized Bicyclo[3.1.1]heptanes for Enhanced Molecular Properties

A primary motivation for employing the bicyclo[3.1.1]heptane scaffold is to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Replacing a flat aromatic ring with this three-dimensional, saturated bioisostere can lead to significant enhancements in metabolic stability and solubility. nih.gov

The functionalization of the bicyclo[3.1.1]heptane core, facilitated by the reactivity of the 3-iodo derivative, allows for the fine-tuning of these properties. For example, the introduction of polar functional groups can increase aqueous solubility, while the rigid scaffold itself can shield metabolically labile sites from enzymatic degradation. The development of 3-oxabicyclo[3.1.1]heptanes as water-soluble bioisosteres of meta-benzenes underscores this strategy, with a patent-free analogue of the anticancer drug Sonidegib showing improved solubility and reduced lipophilicity. nih.gov

Late-Stage Functionalization Strategies Utilizing Bicyclo[3.1.1]heptane Intermediates

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis. wikipedia.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. This compound and its derivatives are amenable to LSF strategies.

The reactivity of the carbon-iodine bond allows for the introduction of the bicyclo[3.1.1]heptane motif into already complex drug molecules. One notable example is the late-stage cycloheptylation to produce derivatives of drugs like corticosterone (B1669441) and indomethacin, showcasing the potential of this methodology to quickly generate novel analogues of established pharmaceuticals. domainex.co.uk This approach enables the exploration of new chemical space around a known pharmacophore, potentially leading to improved efficacy or a more favorable side-effect profile.

Saturated Bioisosteres of Anilines

Anilines are common motifs in medicinal chemistry, but they can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites. Replacing the aniline (B41778) ring with a saturated bioisostere can mitigate this liability while maintaining the desired biological activity. Bridgehead bicyclo[3.1.1]heptane amines are attractive saturated bioisosteres for meta-substituted anilines. domainex.co.uk

The synthesis of these bioisosteres can be achieved through a three-component dual-photoredox/Cu-catalyzed coupling of [3.1.1]propellane with N-heteroarenes and iodonium (B1229267) dicarboxylates. domainex.co.uk While this method doesn't directly start from this compound, the iodo-derivative serves as a versatile precursor to other functionalized bicyclo[3.1.1]heptanes that could potentially be converted to the desired amines through various synthetic transformations.

Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives

The 3-azabicyclo[3.1.1]heptane scaffold is another important bioisostere, mimicking the structure of piperidine (B6355638) and pyridine. researchgate.net Efficient, large-scale syntheses of these derivatives are crucial for their application in drug discovery programs. A multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been developed, relying on the intramolecular formation of an imide from a 1,3-functionalized cyclobutane (B1203170) derivative. chemrxiv.org

While the reported synthesis does not directly utilize this compound, the versatility of the iodo-group suggests its potential as a starting point for alternative synthetic routes to the 3-azabicyclo[3.1.1]heptane core. For example, nucleophilic displacement of the iodide with an appropriate nitrogen-containing nucleophile, followed by ring-closing reactions, could provide a pathway to this valuable scaffold. The development of a two-step, multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one further highlights the accessibility of these building blocks for medicinal chemistry. researchgate.net

Emerging Applications in Materials Science

Extensive research into the applications of this compound reveals a primary focus on its role in medicinal chemistry and as a building block in organic synthesis. At present, there is a notable lack of established or emerging applications for this compound within the field of materials science.

The scientific literature predominantly details the synthesis of bicyclo[3.1.1]heptane derivatives and their utility as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Specifically, these scaffolds are often explored as three-dimensional, non-aromatic replacements for phenyl groups in drug discovery.

While the broader class of bicyclic compounds, such as bicyclo[1.1.1]pentanes, has been investigated for potential applications in materials science, including the development of novel polymers and functional materials, similar research directly involving this compound is not currently available in published scientific literature. The inherent reactivity of the carbon-iodine bond in this compound makes it a valuable intermediate for introducing the bicyclo[3.1.1]heptane cage into various molecules through cross-coupling and other substitution reactions. However, the application of the resulting materials in materials science has not been a significant area of research focus to date.

Future research may explore the incorporation of the rigid bicyclo[3.1.1]heptane scaffold into polymer backbones or as pendant groups to influence material properties such as thermal stability, rigidity, and optical characteristics. However, such applications for this compound remain speculative at this time.

Future Directions and Perspectives

Untapped Synthetic Avenues for 3-Iodobicyclo[3.1.1]heptane

The conventional synthesis of this compound relies on the radical ring-opening of [3.1.1]propellane. nih.govnih.govresearchgate.netox.ac.uk While effective, the exploration of alternative precursors and reaction pathways remains a fertile ground for discovery. A particularly promising and relatively untapped approach involves the utilization of bicyclo[1.1.0]butanes (BCBs) as foundational building blocks.

Recent advancements have demonstrated that various cycloaddition reactions involving BCBs can efficiently construct the bicyclo[3.1.1]heptane skeleton. rsc.orgnih.govresearchgate.netd-nb.infoacs.org These methods, including [3σ+2σ] and formal dipolar [4π+2σ] cycloadditions, offer a modular and atom-economical route to highly functionalized bicyclo[3.1.1]heptane derivatives. rsc.orgnih.govresearchgate.net The future in this area lies in the strategic incorporation of an iodine source during or after these cycloaddition reactions to directly yield this compound or its precursors. The development of novel catalytic systems that can facilitate the direct iodinative cyclization of functionalized BCBs would represent a significant leap forward.

Precursor ClassPotential Synthetic TransformationKey Advantages
Bicyclo[1.1.0]butanesIodide-mediated [3+2] or [4+2] cycloadditionsAccess to diverse substitution patterns, high atom economy.
Functionalized CyclobutanesIntramolecular ring-closing strategiesControl over stereochemistry, potential for asymmetric synthesis.
Bridgehead-functionalized Bicyclo[3.1.0]hexanesRing expansion with an iodine-containing one-carbon unitStrain-driven reactivity, access to unique isomers.

This table illustrates potential untapped synthetic avenues for this compound, highlighting the precursor class, the envisioned synthetic transformation, and the key advantages of each approach.

Exploration of Novel Reactivity Patterns for the Iodide Moiety

The iodide moiety in this compound, situated at a rigid bridgehead position, is expected to exhibit unique reactivity compared to its acyclic or more flexible cyclic counterparts. The conformational constraints of the bicyclic system can influence bond angles, bond strengths, and the accessibility of the carbon-iodine bond to reagents, leading to novel chemical transformations.

Future research should focus on leveraging this unique structural feature. For instance, radical-based transformations, which are known to be effective for functionalizing bicyclic systems, could be further explored. researchgate.netunibe.ch The constrained environment around the bridgehead radical generated from this compound may lead to unexpected selectivities in subsequent reactions. Furthermore, the potential for nucleophilic substitution at this tertiary bridgehead position, while traditionally considered challenging, warrants investigation under modern catalytic conditions that can overcome the steric hindrance and potential for elimination. The development of transition-metal-catalyzed cross-coupling reactions specifically tailored for this sterically demanding substrate will be crucial. domainex.co.uk

Reaction TypePotential Novel OutcomeRationale
Radical Chain ReactionsAtypical stereochemical or regiochemical controlThe rigid framework may influence radical propagation steps.
Transition-Metal Catalyzed Cross-CouplingAccess to previously inaccessible C-C and C-heteroatom bondsDevelopment of specialized ligands to accommodate the sterically hindered bridgehead.
Photoredox CatalysisNovel C-I bond functionalizations under mild conditionsHarnessing visible light to generate reactive intermediates with unique properties.
Anion-Radical Chain ReactionsUnexpected substitution patternsThe electronic properties of the bicyclic cage may influence the stability of radical-anion intermediates.

This interactive table outlines potential novel reactivity patterns for the iodide moiety in this compound, detailing the reaction type, the potential unique outcome, and the underlying scientific rationale.

Advanced Computational Studies for Predictive Design

Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a pivotal role in accelerating the exploration of this compound chemistry. rsc.orgnih.govresearchgate.netpeerj.comresearchgate.netdntb.gov.ua Predictive modeling can provide invaluable insights into reaction mechanisms, transition state energies, and the thermodynamic and kinetic parameters governing both the synthesis and reactivity of this compound.

Future computational efforts should be directed towards:

Predicting Untapped Synthetic Routes: Modeling the feasibility of novel cycloaddition reactions with bicyclo[1.1.0]butane precursors and predicting the most promising reagents and conditions for the direct synthesis of this compound.

Understanding Novel Reactivity: Calculating the C-I bond dissociation energy and activation barriers for various transformations to predict the most favorable reaction pathways. This can guide experimental efforts towards discovering unprecedented reactivity.

Designing Novel Bioisosteres: In silico screening of virtual libraries of 3-substituted bicyclo[3.1.1]heptane derivatives to predict their physicochemical properties and potential biological activities, thereby guiding the synthesis of the most promising candidates.

Computational MethodApplication in this compound ResearchExpected Impact
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthesis and functionalization.Rational design of more efficient synthetic routes and prediction of novel reactivity.
Ab Initio Molecular Dynamics (AIMD)Simulation of reaction dynamics to understand selectivity.Deeper understanding of the factors controlling stereochemical and regiochemical outcomes.
Quantitative Structure-Property Relationship (QSPR)Prediction of physicochemical properties of derivatives.Prioritization of synthetic targets for bioisostere development with improved drug-like properties.

This table details the application of advanced computational studies in the predictive design of syntheses and applications for this compound, outlining the method, its specific application, and the anticipated impact on research.

Broader Impact in Chemical Space Expansion and Bioisostere Development

The true impact of this compound lies in its potential to significantly expand the accessible chemical space for drug discovery and materials science. nih.govscispace.comscispace.comcam.ac.uk As a versatile building block, the 3-iodo group serves as a synthetic handle for the introduction of a vast array of functional groups, enabling the creation of extensive libraries of novel bicyclo[3.1.1]heptane derivatives.

This diversity-oriented synthesis approach is crucial for the development of novel bioisosteres. By systematically modifying the substituent at the 3-position, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the bicyclo[3.1.1]heptane scaffold to an unprecedented degree. This will allow for the creation of more effective and safer drug candidates with improved properties such as enhanced solubility, metabolic stability, and cell permeability. The ability to generate large, diverse libraries of these 3D scaffolds will undoubtedly accelerate the discovery of new therapeutics for a wide range of diseases. researchgate.netacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.